molecular formula C19H12ClNO B5556097 3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile

3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile

Cat. No. B5556097
M. Wt: 305.8 g/mol
InChI Key: JNZVGIKHCZYDGL-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile" is a compound of interest due to its unique structure incorporating elements such as a furyl and chlorophenyl group attached to a phenylacrylonitrile framework. This structure suggests potential for various chemical reactions and properties that can be exploited in scientific research, particularly in materials science and organic chemistry.

Synthesis Analysis

The synthesis of compounds similar to "3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile" often involves the Perkin reaction followed by decarboxylation processes. For instance, the preparation of some 1-(2-furyl)-2-arylethylenes, where the furan nucleus is substituted at position 5 with groups such as methyl or p-chlorophenyl, highlights the versatility of the Perkin reaction in synthesizing complex organic compounds (Karminski-Zamola & Jakopčić, 1981).

Molecular Structure Analysis

The molecular structure of compounds containing furyl and chlorophenyl groups attached to an acrylonitrile moiety has been extensively studied using techniques like X-ray crystallography. These studies reveal the planar nature of the rings and their orientations, contributing to our understanding of the compound's reactivity and interactions (Sharma et al., 2017).

Chemical Reactions and Properties

Compounds with the furyl and chlorophenyl groups exhibit unique reactivity patterns, such as cyclization reactions under microwave irradiation, demonstrating their potential in synthesizing novel heterocyclic compounds. Such reactivity is crucial for designing new materials and drugs (Zheng, 2004).

Scientific Research Applications

Reactivity and Synthesis

Studies have shown that compounds related to 3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile exhibit interesting reactivity patterns that are useful in synthetic chemistry. For instance, these compounds participate in reactions forming isoxazolines, isoxazoles, and oxadiazoles, highlighting their potential in the synthesis of heterocyclic compounds. This is particularly important for developing new materials and pharmaceuticals. Notably, the preparation of some 1-(2-furyl)-2-arylethylenes via the Perkin reaction demonstrates the utility of furyl and phenyl substituents in creating structurally diverse molecules (Karminski-Zamola & Jakopčić, 1981).

Catalysis

The use of furylphenylpyridylphosphine ligands in catalytic processes, such as the alkoxycarbonylation of terminal alkynes, showcases the application of furyl-containing compounds in enhancing catalytic efficiency. This suggests that compounds with a structure similar to 3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile could serve as ligands in catalysis, potentially improving the efficiency and selectivity of chemical reactions (Scrivanti et al., 2001).

Antimicrobial and Antimalarial Activities

Research into the structure-activity relationships of novel anti-malarial agents, including compounds related to 3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile, reveals their potential as lead compounds for developing new antimalarial drugs. The specific structural requirements for high activity against Plasmodium falciparum suggest the importance of furyl and phenyl groups in medicinal chemistry (Wiesner et al., 2003).

Optical and Electronic Properties

The study of chalcone derivatives, including those with furyl and phenyl groups, highlights the significant optical and electronic properties of these compounds. Such properties are crucial for applications in optoelectronics and materials science, indicating that 3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile related compounds could serve as valuable materials for electronic and photonic devices (Shkir et al., 2019).

properties

IUPAC Name

(Z)-3-[5-(2-chlorophenyl)furan-2-yl]-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClNO/c20-18-9-5-4-8-17(18)19-11-10-16(22-19)12-15(13-21)14-6-2-1-3-7-14/h1-12H/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZVGIKHCZYDGL-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)C3=CC=CC=C3Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-(2-Chloro-phenyl)-furan-2-YL)-2-phenyl-acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.